molecular formula C8H7BO4 B1382971 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid CAS No. 1801711-87-4

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid

Cat. No.: B1382971
CAS No.: 1801711-87-4
M. Wt: 177.95 g/mol
InChI Key: MUTBROCBAAOFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H7BO4 and its molecular weight is 177.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO4/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTBROCBAAOFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid facilitate the self-assembly of peptides in this research?

A1: The compound this compound acts as a connecting element by forming a dynamic covalent bond with cis-diol groups present on a specifically designed peptide template []. This template, composed of repeating units of a modified dipeptide (hot=Tap, where hot is d-hydroxythreonine and Tap is l-thiaproline), provides multiple binding sites for the boronic acid. When the this compound is attached to the N-terminus of a target peptide, it can then bind to the template through esterification with the cis-diol groups. By adjusting the number of cis-diol groups on the template, researchers can control the number of peptides that assemble around it. This method enables the creation of well-defined peptide oligomers in aqueous solutions.

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